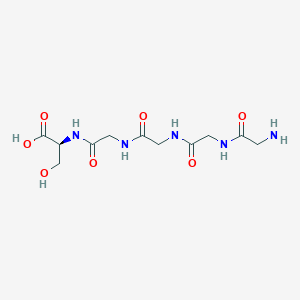![molecular formula C19H36O4 B14741574 3,9-Dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane CAS No. 2064-94-0](/img/structure/B14741574.png)
3,9-Dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,9-Dihexyl-2,4,8,10-tetraoxaspiro[55]undecane is a bicyclic organic compound characterized by a central quaternary carbon atom (a spiro atom) with two alicyclic rings linked to it, each comprising five atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane typically involves the condensation of hexanal with pentaerythritol under acidic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes cyclization to form the spiroacetal structure. The reaction conditions generally include:
Acidic pH (3-5): Achieved using oxalic acid or another suitable acid.
Refluxing: The reaction mixture is heated under reflux for an extended period (e.g., 19 hours).
Stabilization: Hydroquinone is often added to stabilize the aldehyde and prevent polymerization.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar steps but optimized for higher yields and efficiency. Techniques such as azeotropic distillation are employed to remove reaction water and drive the equilibrium towards acetal formation. The reaction is typically carried out at elevated temperatures (e.g., 80°C) with an excess of aldehyde to ensure complete conversion.
Análisis De Reacciones Químicas
Types of Reactions
3,9-Dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the spiroacetal to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
Oxidation: Hexanoic acid derivatives.
Reduction: Hexanol derivatives.
Substitution: Various substituted spiroacetals depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,9-Dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,9-Dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes and receptors involved in metabolic pathways.
Pathways: The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, leading to altered cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane
- 3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane
Uniqueness
3,9-Dihexyl-2,4,8,10-tetraoxaspiro[55]undecane is unique due to its hexyl substituents, which impart distinct physical and chemical properties compared to its vinyl and ethylidene counterparts
Propiedades
Número CAS |
2064-94-0 |
|---|---|
Fórmula molecular |
C19H36O4 |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
3,9-dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane |
InChI |
InChI=1S/C19H36O4/c1-3-5-7-9-11-17-20-13-19(14-21-17)15-22-18(23-16-19)12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
Clave InChI |
NNVYAHMSBATERB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1OCC2(CO1)COC(OC2)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


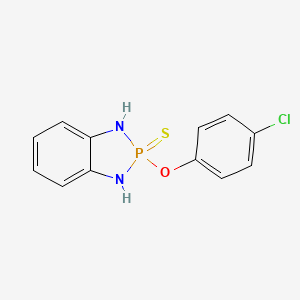
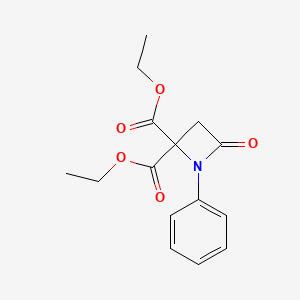
![1-[2-(Methylselanyl)phenyl]ethan-1-one](/img/structure/B14741500.png)
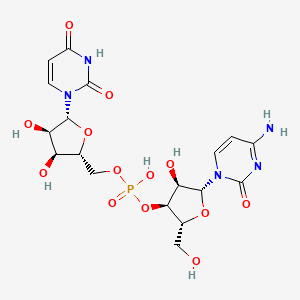

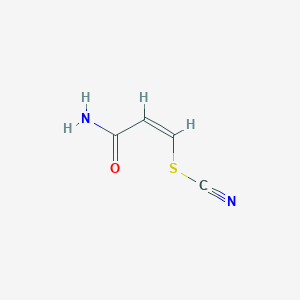
![1-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]-2-methylpropan-2-ol](/img/structure/B14741522.png)
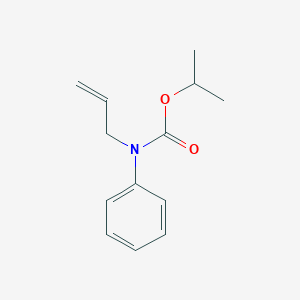
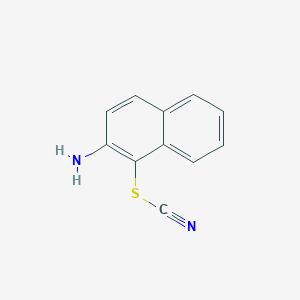
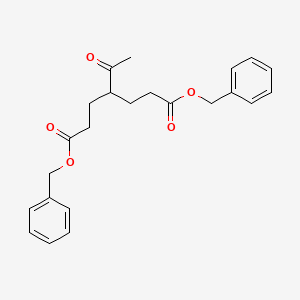
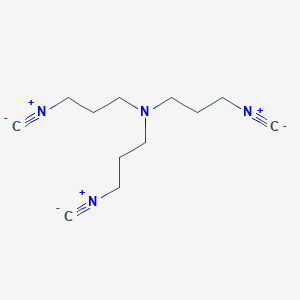
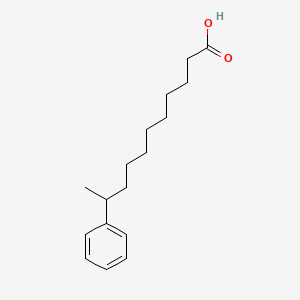
![4-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)-5-hydroxynaphthalene-2,7-disulfonic acid](/img/structure/B14741550.png)
